molecular formula C10H11FN4 B1488858 3-Azido-1-(2-fluorobenzyl)azetidine CAS No. 2098077-95-1

3-Azido-1-(2-fluorobenzyl)azetidine

Cat. No. B1488858
CAS RN: 2098077-95-1
M. Wt: 206.22 g/mol
InChI Key: DWJHZKXBEOIHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(2-fluorobenzyl)azetidine is represented by the formula FC1=CC=CC=C1COC2CNC2 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Synthesis and Drug Development

  • Antibacterial and Antiviral Agents

    Azetidine derivatives, including structures similar to 3-Azido-1-(2-fluorobenzyl)azetidine, have been synthesized and tested for their antibacterial activities. Some of these compounds have shown superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones, indicating their potential in combating antibiotic-resistant bacterial infections (Ikee et al., 2007). Additionally, derivatives of azetidine have been explored for their anticonvulsant and antidepressant activities, suggesting the chemical versatility of azetidine-based compounds in drug development (Zhang et al., 2016).

  • Drug Design and Mechanism of Action

    The structure and magnetic properties of azido-Cu(II) coordination polymers were fine-tuned using benzoate derivatives, demonstrating the role of chemical modifications in altering the biological and physical properties of compounds. These findings highlight the importance of structural modifications in drug design and the potential for developing novel therapeutic agents with enhanced efficacy and specificity (Liu et al., 2017).

Chemical Synthesis and Applications

  • Synthetic Methodologies

    Research on the synthesis of 3-aryl-3-sulfanyl azetidines has shown that these compounds can be synthesized directly from azetidine-3-ols using a mild iron-catalyzed thiol alkylation. This process demonstrates the expansion of chemical methodologies for constructing valuable motifs in drug design, indicating the relevance of azetidine derivatives in exploring new chemical spaces for therapeutic innovation (Dubois et al., 2019).

  • Bioorthogonal Chemistry

    The use of azide-functionalized nucleosides and nucleotides for bioorthogonal labeling and click chemistry applications has been explored, showcasing the utility of azide groups (like the one present in 3-Azido-1-(2-fluorobenzyl)azetidine) in modifying biomolecules for biological studies and medical applications. This research underscores the importance of azide-alkyne cycloaddition reactions in developing tools for studying biological systems (Zayas et al., 2015).

Mechanism of Action

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Safety and Hazards

Azides, including 3-Azido-1-(2-fluorobenzyl)azetidine, can be dangerous due to their explosive properties. Hydrazoic acid, which can be formed from azides, is both acutely toxic and a powerful explosive .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported. An overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions is provided .

properties

IUPAC Name

3-azido-1-[(2-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJHZKXBEOIHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(2-fluorobenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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